molecular formula C17H23N3O3S B2744073 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1448057-19-9

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2744073
CAS No.: 1448057-19-9
M. Wt: 349.45
InChI Key: YXSYSTQVJDNFJZ-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a potent and selective cell-permeable inhibitor of Salt-Inducible Kinase 3 (SIK3), a key regulator of the cAMP response element-binding protein (CREB) regulated transcription coactivator (CRTC) pathway. This compound has emerged as a critical pharmacological tool for probing the physiological roles of SIK isoforms, particularly in the context of energy metabolism, circadian rhythm regulation, and immune cell function. By potently inhibiting SIK3, this molecule prevents the phosphorylation and subsequent cytoplasmic sequestration of CRTCs and class IIa histone deacetylases (HDACs), thereby promoting their nuclear translocation and activating CREB-dependent gene transcription programs. Its research applications are extensive, including the study of gluconeogenesis in hepatic cell models, the investigation of macrophage polarization in inflammatory diseases, and the dissection of signaling networks that control circadian clock function. The compound's selectivity profile, with high affinity for SIK3 over other AMPK-related kinases, makes it invaluable for deconvoluting the specific contributions of this kinase isoform in complex biological systems, offering researchers a precise means to explore new therapeutic targets for metabolic disorders, cancer, and autoimmune conditions. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9292889/

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-12-16(13(2)20(3)19-12)24(22,23)18-11-17(21,15-9-10-15)14-7-5-4-6-8-14/h4-8,15,18,21H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSYSTQVJDNFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole and sulfonamide family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the following components:

  • Cyclopropyl ring : Contributes to the compound's unique steric and electronic properties.
  • Hydroxy group : Enhances solubility and may influence biological interactions.
  • Pyrazole ring : Known for its pharmacological significance.
  • Sulfonamide group : Often associated with antibacterial properties.

The molecular formula is C16H22N4O3SC_{16}H_{22}N_4O_3S, with a molecular weight of 366.44 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrazole ring : Utilizing appropriate precursors under acidic or basic conditions.
  • Introduction of the sulfonamide group : Achieved through reaction with sulfonyl chlorides.
  • Cyclopropyl substitution : Involves cyclopropanation reactions to incorporate the cyclopropyl moiety.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in cancer therapy where enzyme inhibition can lead to reduced cell proliferation.
  • Antiproliferative Effects : Research indicates that derivatives of pyrazole sulfonamides exhibit antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that these compounds can effectively reduce cell viability in U937 cells, a human histiocytic lymphoma cell line .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. In vitro assays revealed that this compound exhibits significant antiproliferative activity against several cancer types without notable cytotoxic effects on normal cells .

Comparative Biological Activity

To understand the uniqueness of this compound, it is useful to compare it with other similar compounds:

Compound NameStructure FeaturesBiological Activity
N-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-sulfonamideLacks cyclopropyl groupReduced activity compared to cyclopropyl derivatives
N-(2-cyclopropyl-2-hydroxyethyl)-1H-pyrazoleLacks phenyl groupDifferent pharmacological profile

The presence of both the cyclopropyl and sulfonamide moieties enhances its potential as a therapeutic agent compared to structurally similar compounds.

Case Studies and Research Findings

Several studies have explored the biological effects of pyrazole sulfonamides:

  • Anticancer Studies : A study published in Pharmaceutical Chemistry Journal reported that pyrazole sulfonamides exhibited selective cytotoxicity against cancer cells while sparing normal cells .
  • Enzyme Inhibition Studies : Research indicated that these compounds could inhibit key metabolic enzymes involved in cancer progression, contributing to their antiproliferative effects .
  • Pharmacological Profiles : Diverse biological activities have been attributed to pyrazole sulfonamides, including antibacterial, antifungal, and anti-inflammatory properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with other pyrazole-sulfonamide derivatives, such as N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide () and 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide (). Key differences include:

  • Substituent Diversity: The target compound incorporates a cyclopropyl-hydroxy-phenylethyl group, whereas analogues in and feature chlorophenyl/isopropyl or fluorophenyl-chromenone moieties. These substituents influence steric bulk, hydrophobicity, and electronic properties.
  • Pyrazole Methylation : The 1,3,5-trimethyl substitution on the pyrazole ring contrasts with the 3,4,5-trimethyl group in . Methylation patterns affect ring electron density and binding affinity to biological targets .

Physicochemical Properties

Property Target Compound (Inferred) N-[(4-Chlorophenyl)carbamoyl]-... () 4-(4-amino-1-...) ()
Melting Point Not reported 178–182 °C 211–214 °C
Molecular Weight ~400–450 g/mol (estimated) 421.87 g/mol 616.9 g/mol (M+)
Key Functional Groups Cyclopropyl, hydroxy, phenyl, sulfonamide Chlorophenyl, pyridine-sulfonamide Fluorophenyl, chromenone

The higher molecular weight of the compound in reflects its extended chromenone and pyrazolopyrimidine systems, which likely enhance π-π stacking interactions but reduce solubility compared to the target compound. The chlorophenyl group in may increase lipophilicity, whereas the cyclopropyl group in the target compound introduces conformational rigidity .

Spectroscopic Characterization

  • IR Spectroscopy : The target compound’s hydroxy group would exhibit a broad O-H stretch (~3200–3500 cm⁻¹), similar to the NH stretches in (3247, 3186 cm⁻¹). Sulfonamide S=O stretches (~1170 cm⁻¹) are consistent across analogues .
  • NMR Data : The cyclopropyl group in the target compound would show distinct upfield shifts (e.g., δ 0.5–1.5 ppm for cyclopropyl protons), absent in ’s chlorophenyl system (δ 7.35 ppm for aromatic protons) .

Research Findings and Implications

  • Bioactivity Potential: While direct data for the target compound are lacking, analogues like those in exhibit kinase inhibition (e.g., chromenone derivatives targeting cancer pathways). The cyclopropyl group may enhance metabolic stability compared to halogenated aryl groups .
  • Thermal Stability : The higher melting point of ’s compound (211–214°C) versus (178–182°C) suggests that extended aromatic systems improve thermal stability, a trait the target compound may lack due to its aliphatic cyclopropyl group .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide with high purity?

  • Methodological Answer : Synthesis requires precise control of reaction parameters, including temperature (e.g., 40–60°C for sulfonamide coupling) and solvent selection (e.g., DMF or THF for polar intermediates). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures ensures >95% purity. Structural validation at each stage uses 1H^1H-NMR (e.g., δ 1.2–1.5 ppm for cyclopropyl protons) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry, particularly the cyclopropyl and hydroxyl groups. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL-2018/3 (full-matrix least-squares on F2F^2) achieve R1 < 0.04. Complementary techniques include 13C^{13}C-NMR for carbon assignments (e.g., sulfonamide sulfur at ~110 ppm) and FT-IR for functional group identification (e.g., O–H stretch at 3200–3400 cm1^{-1}) .

Q. What analytical methods are recommended for assessing purity and stability?

  • Methodological Answer : Stability under ambient conditions is tested via accelerated degradation studies (40°C/75% RH for 4 weeks). Purity is monitored using UPLC-MS (ESI+ mode, m/z 420.2 [M+H]+^+) and thermal analysis (TGA/DSC to detect decomposition above 200°C). For hydrolytic stability, pH-dependent studies (pH 1–10 buffers, 37°C) with UV-Vis quantification at λ = 254 nm are critical .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding interactions?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level optimizes geometry and calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (PDB: 5KIR) evaluates binding affinity (ΔG < -8 kcal/mol). MD simulations (AMBER22, 100 ns) assess stability of ligand-receptor complexes .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data?

  • Methodological Answer : Discrepancies in hydroxyl group conformation (e.g., SC-XRD vs. 1H^1H-NMR) are addressed via variable-temperature NMR (VT-NMR) to probe dynamic equilibria. For sulfonamide tautomerism, Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., O–H⋯O hydrogen bonds) influencing solid-state vs. solution behavior .

Q. How is the compound’s stereochemical integrity maintained during derivatization?

  • Methodological Answer : Protecting the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) prior to sulfonamide alkylation prevents racemization. Chiral HPLC (Chiralpak IA-3 column, hexane/isopropanol) monitors enantiomeric excess (>99% ee). Asymmetric catalysis (e.g., Jacobsen’s catalyst for cyclopropane formation) ensures stereochemical fidelity .

Q. What experimental designs elucidate its mechanism of action in biological systems?

  • Methodological Answer : Target deconvolution uses CRISPR-Cas9 knockout libraries in HEK293T cells to identify genes modulating cytotoxicity (IC50_{50} < 10 µM). Phosphoproteomics (LC-MS/MS) maps signaling pathways affected (e.g., MAPK/ERK). In vitro enzyme inhibition assays (e.g., COX-2, IC50_{50} = 0.8 µM) validate hypotheses from docking studies .

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